2-Methylimidazo[1,2-a]pyrazine-3,8-diol
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Overview
Description
2-Methylimidazo[1,2-a]pyrazine-3,8-diol is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their versatile applications in organic synthesis and pharmaceutical chemistry. The unique structure of this compound makes it a valuable scaffold for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,2-a]pyrazine-3,8-diol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of 2-aminopyrazine with 2-bromoacetaldehyde diethyl acetal, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[1,2-a]pyrazine-3,8-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Methylimidazo[1,2-a]pyrazine-3,8-diol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases like Alzheimer’s and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,2-a]pyrazine-3,8-diol involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylimidazo[1,2-a]pyridine
- 2-Methylimidazo[1,2-a]pyrazine
- 2-Methylimidazo[1,2-a]pyrimidine
Uniqueness
2-Methylimidazo[1,2-a]pyrazine-3,8-diol stands out due to its unique diol functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C7H7N3O2 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
3-hydroxy-2-methyl-7H-imidazo[1,2-a]pyrazin-8-one |
InChI |
InChI=1S/C7H7N3O2/c1-4-7(12)10-3-2-8-6(11)5(10)9-4/h2-3,12H,1H3,(H,8,11) |
InChI Key |
YEGWWMOUWSXWST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CNC(=O)C2=N1)O |
Origin of Product |
United States |
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